Baceridin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

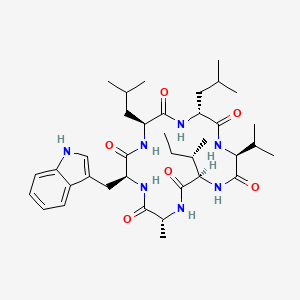

Molecular Formula |

C37H57N7O6 |

|---|---|

Molecular Weight |

695.9 g/mol |

IUPAC Name |

(3R,6S,9R,12S,15S,18R)-3-[(2S)-butan-2-yl]-15-(1H-indol-3-ylmethyl)-18-methyl-9,12-bis(2-methylpropyl)-6-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadecane-2,5,8,11,14,17-hexone |

InChI |

InChI=1S/C37H57N7O6/c1-10-22(8)31-37(50)39-23(9)32(45)40-29(17-24-18-38-26-14-12-11-13-25(24)26)34(47)41-27(15-19(2)3)33(46)42-28(16-20(4)5)35(48)43-30(21(6)7)36(49)44-31/h11-14,18-23,27-31,38H,10,15-17H2,1-9H3,(H,39,50)(H,40,45)(H,41,47)(H,42,46)(H,43,48)(H,44,49)/t22-,23+,27-,28+,29-,30-,31+/m0/s1 |

InChI Key |

KULVZQUHMGDNPX-ZNXHFMEESA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)C(C)C)CC(C)C)CC(C)C)CC2=CNC3=CC=CC=C32)C |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C)CC(C)C)CC(C)C)CC2=CNC3=CC=CC=C32)C |

Origin of Product |

United States |

Foundational & Exploratory

Baceridin's Mechanism of Action in Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Baceridin, a cyclic hexapeptide isolated from an epiphytic Bacillus strain, has been identified as a novel proteasome inhibitor with cytotoxic activity against tumor cells. This technical guide provides a detailed overview of the current understanding of this compound's mechanism of action, with a specific focus on its role in inducing apoptosis. The information presented herein is based on the available scientific literature and is intended to serve as a resource for researchers and professionals in the fields of oncology, pharmacology, and drug development. This compound triggers programmed cell death in a p53-independent manner, suggesting its potential as a therapeutic agent for cancers with mutated or deficient p53. This document summarizes the key findings related to its apoptotic pathway, impact on the cell cycle, and the experimental methodologies employed to elucidate these mechanisms.

Introduction

The ubiquitin-proteasome system is a critical cellular machinery responsible for the degradation of a majority of intracellular proteins, thereby regulating a plethora of cellular processes, including cell cycle progression, signal transduction, and apoptosis. Inhibition of the proteasome has emerged as a promising strategy in cancer therapy, as tumor cells are often more susceptible to the cytotoxic effects of proteasome inhibitors than their normal counterparts.

This compound is a novel cyclic hexapeptide that has been shown to exhibit proteasome-inhibitory activity.[1] This activity underlies its ability to induce cell cycle arrest and apoptosis in human tumor cell lines, including HCT116 (colon carcinoma) and HeLa (cervical carcinoma) cells.[1] A key characteristic of this compound's action is its independence from the tumor suppressor protein p53, which is frequently inactivated in human cancers.[1] This suggests that this compound could be effective against a broad range of tumors, including those resistant to conventional therapies that rely on functional p53.

Core Mechanism of Action: Proteasome Inhibition

This compound exerts its primary anti-cancer effect by inhibiting the chymotrypsin-like activity of the 20S proteasome. This inhibition leads to the accumulation of ubiquitinated proteins, which disrupts cellular homeostasis and triggers downstream signaling pathways culminating in apoptosis and cell cycle arrest.

Quantitative Data on Proteasome Inhibition

The inhibitory potency of this compound against the 20S proteasome has been quantified, as summarized in the table below.

| Parameter | Value | Cell Lines | Reference |

| IC50 (Proteasome Inhibition) | Not explicitly quantified in the primary literature. | HCT116, HeLa | [1] |

| Cytotoxicity (GI50) | 1-2 µg/mL | HCT116, HeLa | [1] |

Induction of Apoptosis

This compound is a potent inducer of apoptosis in tumor cells. The apoptotic cascade is initiated as a consequence of proteasome inhibition and proceeds in a manner that is independent of p53 status.

Signaling Pathways in this compound-Induced Apoptosis

While the precise signaling cascade of this compound-induced apoptosis is not fully elucidated, the available evidence points towards the involvement of the intrinsic (mitochondrial) pathway, a common consequence of proteasome inhibition. Proteasome inhibitors are known to cause the accumulation of pro-apoptotic proteins and the stabilization of inhibitors of NF-κB, leading to the activation of caspases.

The proposed signaling pathway is depicted in the following diagram:

Quantitative Data on Apoptosis Induction

Specific quantitative data on the percentage of apoptotic cells following this compound treatment is not detailed in the primary literature. However, the induction of apoptosis has been confirmed through qualitative assessments.

Cell Cycle Inhibition

In addition to inducing apoptosis, this compound causes an inhibition of cell cycle progression in tumor cells. This effect is also a direct consequence of proteasome inhibition, which leads to the accumulation of cell cycle regulatory proteins such as cyclin-dependent kinase inhibitors (e.g., p21, p27).

Cell Cycle Arrest Phase

The specific phase of the cell cycle at which this compound induces arrest has not been definitively identified in the available literature. Proteasome inhibitors commonly cause arrest at the G1/S or G2/M transitions.

The logical workflow for this compound's effect on the cell cycle is illustrated below:

Experimental Protocols

Detailed experimental protocols specifically for this compound are not provided in the primary literature. However, the methodologies used to characterize its activity are standard techniques in cell and molecular biology. The following are representative protocols for the key experiments.

Proteasome Activity Assay

This assay measures the chymotrypsin-like activity of the proteasome in the presence of this compound.

-

Principle: A fluorogenic substrate for the chymotrypsin-like activity of the proteasome (e.g., Suc-LLVY-AMC) is used. Cleavage of the substrate by the proteasome releases a fluorescent molecule (AMC), and the fluorescence intensity is proportional to the proteasome activity.

-

Protocol:

-

Prepare cell lysates from HCT116 or HeLa cells.

-

Incubate the cell lysates with varying concentrations of this compound.

-

Add the fluorogenic substrate Suc-LLVY-AMC.

-

Measure the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm over time using a fluorescence plate reader.

-

Calculate the rate of substrate cleavage and determine the IC50 value for this compound.

-

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.

-

Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

-

Protocol:

-

Seed HCT116 or HeLa cells and treat with this compound for the desired time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry. Discriminate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression and cleavage of key apoptotic proteins.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect proteins of interest.

-

Protocol:

-

Treat cells with this compound and prepare total cell lysates.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against proteins such as Caspase-3, cleaved Caspase-3, PARP-1, cleaved PARP-1, Bcl-2, and Bax.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Principle: Cells are fixed and stained with a fluorescent dye that intercalates into the DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content.

-

Protocol:

-

Treat cells with this compound for the desired time.

-

Harvest and fix the cells in cold 70% ethanol.

-

Wash the fixed cells and treat with RNase A to remove RNA.

-

Stain the cells with propidium iodide.

-

Analyze the DNA content by flow cytometry. The resulting histogram will show peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Conclusion and Future Directions

This compound is a promising anti-cancer agent that induces p53-independent apoptosis and cell cycle arrest through the inhibition of the proteasome. Its unique mode of action makes it a potential candidate for the treatment of a variety of cancers, particularly those with p53 mutations.

Further research is warranted to fully elucidate the detailed molecular mechanisms of this compound-induced apoptosis. Key areas for future investigation include:

-

Identification of specific upstream and downstream effectors in the apoptotic pathway triggered by this compound.

-

Quantitative analysis of the dose- and time-dependent effects of this compound on apoptosis and cell cycle arrest.

-

In vivo studies to evaluate the anti-tumor efficacy and safety profile of this compound in preclinical cancer models.

-

Structure-activity relationship studies to optimize the potency and selectivity of this compound as a proteasome inhibitor.

A more in-depth understanding of this compound's mechanism of action will be crucial for its potential development as a novel therapeutic agent for cancer.

References

Baceridin: A Technical Overview of its Proteasome Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baceridin is a cyclic hexapeptide, cyclo(-L-Trp-D-Ala-D-allo-Ile-L-Val-D-Leu-L-Leu-), isolated from the culture medium of a plant-associated Bacillus strain.[1] It has been identified as a proteasome inhibitor that induces cell cycle arrest and apoptosis in tumor cells.[1] Notably, this activity is independent of the tumor suppressor protein p53, making this compound a subject of interest for cancer research, particularly for tumors with mutated or deficient p53.[1] This document provides a technical guide to the core aspects of the this compound proteasome inhibition pathway, based on publicly available information.

Core Mechanism of Action: Proteasome Inhibition

This compound exerts its cytotoxic effects by inhibiting the proteasome, the multi-catalytic protease complex responsible for the degradation of most intracellular proteins. This inhibition disrupts cellular homeostasis, leading to the accumulation of ubiquitinated proteins, cell cycle arrest, and ultimately, apoptosis.

General Proteasome Inhibition Signaling Pathway

The following diagram illustrates the general signaling cascade initiated by proteasome inhibition, which is the established mechanism of action for this compound.

References

Baceridin: A Technical Guide to its Discovery, Isolation, and Characterization from Bacillus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baceridin is a cyclic hexapeptide of significant interest to the scientific community, particularly in the fields of oncology and drug discovery.[1] First isolated from a plant-associated strain of Bacillus, this natural product has demonstrated potent activity as a proteasome inhibitor, a mechanism of action that underpins the efficacy of several successful anti-cancer therapies.[1] This technical guide provides an in-depth overview of the discovery, isolation, structural elucidation, and proposed biosynthetic and signaling pathways of this compound, offering a valuable resource for researchers seeking to explore its therapeutic potential.

Discovery and Physicochemical Properties

This compound was discovered during the screening of secondary metabolites from an epiphytic Bacillus strain.[1] Its structure was elucidated as a cyclic hexapeptide with the sequence cyclo(-L-Trp-D-Ala-D-allo-Ile-L-Val-D-Leu-L-Leu-).[1] The presence of non-ribosomally derived D-amino acids is a characteristic feature of many bioactive microbial peptides.[1]

| Property | Value | Reference |

| Molecular Formula | C38H59N7O6 | [1] |

| Molecular Weight | 725.9 g/mol | [1] |

| Amino Acid Composition | L-Trp, D-Ala, D-allo-Ile, L-Val, D-Leu, L-Leu | [1] |

| General Activity | Proteasome inhibitor, cytotoxic, weak antimicrobial | [1] |

| Cytotoxicity | 1-2 μg/mL | [1] |

Isolation and Purification: A Generalized Protocol

While a specific, detailed protocol for the isolation of this compound has not been published, the following is a generalized methodology based on standard techniques for the purification of cyclic peptides from bacterial cultures.

Experimental Workflow

Detailed Methodologies

1. Fermentation:

-

Inoculate a suitable liquid medium (e.g., Luria-Bertani broth or a specialized production medium) with a pure culture of the this compound-producing Bacillus strain.

-

Incubate the culture at an optimal temperature (typically 25-37°C) with shaking for a period of 48-96 hours to allow for the production of secondary metabolites.

2. Extraction:

-

Separate the bacterial cells from the culture broth by centrifugation (e.g., 8,000 x g for 20 minutes).

-

Extract the supernatant with an equal volume of an appropriate organic solvent, such as ethyl acetate. Repeat the extraction process three times to maximize the recovery of this compound.

-

Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude extract.

3. Purification:

-

Solid-Phase Extraction (SPE): Dissolve the crude extract in a minimal amount of methanol and load it onto a C18 SPE cartridge. Wash the cartridge with a stepwise gradient of increasing acetonitrile in water to remove polar impurities. Elute the this compound-containing fraction with a higher concentration of acetonitrile.

-

Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 30% to 70% Mobile Phase B over 40 minutes.

-

Flow Rate: 4 mL/min.

-

Detection: UV at 220 nm and 280 nm.

-

-

Fraction Collection and Analysis: Collect fractions corresponding to the major peaks and analyze their purity by analytical RP-HPLC.

-

Final Purification: Pool the pure fractions and lyophilize to obtain pure this compound.

Structural Elucidation

The definitive structure of this compound was determined using a combination of high-resolution analytical techniques:[1]

-

High-Resolution HPLC-Mass Spectrometry (HR-HPLC-MS): To determine the accurate mass and molecular formula.

-

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H, 13C, COSY, HSQC, and HMBC experiments to elucidate the amino acid sequence and stereochemistry.

-

Marfey's Method: A chemical derivatization technique followed by GC-MS analysis to confirm the absolute configuration of the amino acid residues.

Proposed Biosynthesis in Bacillus

This compound is synthesized non-ribosomally, a process mediated by large, multi-domain enzymes called Non-Ribosomal Peptide Synthetases (NRPSs). While the specific gene cluster for this compound has not yet been identified, a general model for its biosynthesis can be proposed based on known NRPS mechanisms in Bacillus.

The biosynthesis is proposed to occur on a multi-modular NRPS enzyme. Each module is responsible for the incorporation of one specific amino acid into the growing peptide chain. The key domains within each module are:

-

Adenylation (A) domain: Selects and activates the specific amino acid.

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated amino acid.

-

Condensation (C) domain: Catalyzes the formation of the peptide bond.

-

Epimerization (E) domain: Converts L-amino acids to their D-isomers, which is essential for the synthesis of this compound.

The final module contains a Thioesterase (TE) domain that cleaves the completed linear peptide from the enzyme and catalyzes its cyclization to form the mature this compound molecule.

Mechanism of Action: Proteasome Inhibition and Apoptosis

This compound exerts its cytotoxic effects by inhibiting the proteasome, the cellular machinery responsible for degrading ubiquitinated proteins.[1] Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, which in turn triggers a cascade of events culminating in programmed cell death, or apoptosis.

The key steps in this proposed pathway are:

-

Proteasome Inhibition: this compound directly inhibits the catalytic activity of the 26S proteasome.

-

Accumulation of Pro-apoptotic Proteins: This inhibition leads to the buildup of proteins that promote apoptosis, such as the tumor suppressor p53 and members of the Bcl-2 family like Bax.

-

Mitochondrial Dysfunction: The accumulation of pro-apoptotic proteins triggers the permeabilization of the outer mitochondrial membrane.

-

Cytochrome c Release: This leads to the release of cytochrome c from the mitochondria into the cytoplasm.

-

Apoptosome Formation and Caspase Activation: Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9.

-

Executioner Caspase Activation: Caspase-9 then activates the executioner caspase, caspase-3.

-

Apoptosis: Activated caspase-3 cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

It is noteworthy that this compound has been shown to induce apoptosis in a p53-independent manner, suggesting that it can bypass this common tumor suppressor pathway, which is often mutated in cancer cells.[1]

Quantitative Production Data

| Parameter | Description | Example Value Range |

| Titer (mg/L) | The concentration of this compound in the culture broth. | 1 - 100 |

| Yield (mg/g of substrate) | The amount of this compound produced per gram of carbon source consumed. | 0.1 - 10 |

| Productivity (mg/L/h) | The rate of this compound production. | 0.01 - 1 |

| Purity (%) | The percentage of this compound in the final purified product. | >95% |

Note: The example value ranges are hypothetical and based on the production of other lipopeptides in Bacillus. Actual values for this compound would need to be determined experimentally.

Conclusion and Future Perspectives

This compound is a promising natural product with a well-defined structure and a clinically relevant mechanism of action. Its discovery highlights the potential of microbial secondary metabolites as a source of novel therapeutic agents. Future research efforts should focus on:

-

Identification of the this compound Biosynthetic Gene Cluster: This would enable the genetic engineering of the producing strain to improve yields and potentially create novel analogs of this compound.

-

Optimization of Fermentation and Purification Processes: To develop a scalable and cost-effective method for the production of this compound for preclinical and clinical studies.

-

In-depth Elucidation of the Signaling Pathway: To fully understand the molecular interactions of this compound with the proteasome and its downstream effects on apoptotic pathways.

-

Preclinical and Clinical Evaluation: To assess the safety and efficacy of this compound as a potential anti-cancer drug.

The continued investigation of this compound and other cyclic peptides from Bacillus holds great promise for the development of the next generation of targeted therapies.

References

Baceridin: A Technical Guide to p53-Independent Apoptosis Induction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baceridin is a cyclic hexapeptide, isolated from a plant-associated Bacillus strain, that has been identified as a proteasome inhibitor.[1] This activity underlies its demonstrated ability to inhibit cell cycle progression and induce apoptosis in tumor cells through a p53-independent pathway.[1] The independence from p53, a tumor suppressor protein that is mutated in over 50% of human cancers, makes this compound and similar compounds compelling candidates for cancer therapeutic development.[2] This technical guide provides an in-depth overview of the proposed mechanism of this compound-induced p53-independent apoptosis, supported by data from analogous proteasome inhibitors, and details the experimental protocols required for its investigation.

Cytotoxicity Profile

This compound has demonstrated moderate cytotoxic activity.[1] While extensive quantitative data for this compound across a wide range of p53-deficient cancer cell lines is not yet available, the following table summarizes its known activity and provides comparative data from other well-characterized proteasome inhibitors, MG132 and Bortezomib, which also induce p53-independent apoptosis.[2][3] This comparative data serves as a valuable reference for designing and interpreting cytotoxicity studies with this compound.

| Compound | Cell Line | p53 Status | IC50 | Reference |

| This compound | Not Specified | Not Specified | 1-2 µg/mL | [1] |

| MG132 | HCT116 p53-/- | Null | ~5 µM | [2] |

| MCF-7 (shp53) | Knockdown | ~7.5 µM | [2] | |

| HepG2 (shp53) | Knockdown | ~2.5 µM | [2] | |

| Bortezomib | HCT116 p53-/- | Null | ~20 nM | [2] |

| MCF-7 (shp53) | Knockdown | ~15 nM | [2] | |

| HepG2 (shp53) | Knockdown | ~25 nM | [2] |

Proposed Signaling Pathway of p53-Independent Apoptosis

The primary mechanism of this compound's action is the inhibition of the proteasome, a multi-protein complex responsible for the degradation of ubiquitinated proteins. This inhibition leads to the accumulation of misfolded or regulatory proteins, inducing cellular stress and activating downstream signaling cascades that culminate in apoptosis. In the context of p53-independent apoptosis, the c-Jun N-terminal kinase (JNK) pathway and the Bcl-2 family of proteins are key mediators.

This compound-Induced Proteasome Inhibition and JNK Activation

Proteasome inhibition is a known trigger for the activation of stress-activated protein kinases, including JNK.[3] The accumulation of unfolded proteins leads to endoplasmic reticulum (ER) stress, which in turn activates upstream kinases that phosphorylate and activate JNK.

JNK-Mediated Regulation of Bcl-2 Family Proteins

Activated JNK (p-JNK) plays a crucial role in modulating the balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 family. This regulation is a critical convergence point in the intrinsic apoptotic pathway. p-JNK can phosphorylate and activate pro-apoptotic BH3-only proteins (e.g., Bim, Bid) and inactivate anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). This shifts the balance in favor of apoptosis, leading to the activation of Bax and Bak, pore formation in the mitochondrial outer membrane, and the release of cytochrome c.

Caspase Activation Cascade

The release of cytochrome c into the cytosol initiates the formation of the apoptosome, a complex that activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a broad range of cellular substrates.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to investigate this compound-induced p53-independent apoptosis.

Cytotoxicity Assessment using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on p53-deficient cancer cell lines.

Workflow:

Detailed Protocol:

-

Cell Seeding: Seed p53-deficient cancer cells (e.g., HCT116 p53-/-, Saos-2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to obtain a range of desired concentrations.

-

Cell Treatment: Remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Western Blot Analysis of JNK Activation and Bcl-2 Family Proteins

This protocol describes the detection of phosphorylated (activated) JNK and changes in the expression levels of Bcl-2 family proteins by Western blotting.

Detailed Protocol:

-

Cell Lysis: Treat p53-deficient cells with this compound at the desired concentrations and time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-JNK, total JNK, Bcl-2, Bax, and an internal loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Caspase-3/7 Activity Assay

This protocol details a fluorometric or colorimetric assay to measure the activity of the executioner caspases-3 and -7, key markers of apoptosis.

Detailed Protocol:

-

Cell Treatment: Seed and treat p53-deficient cells with this compound as described for the cytotoxicity assay.

-

Cell Lysis: After treatment, lyse the cells according to the manufacturer's instructions for the specific caspase activity assay kit being used.

-

Assay Reaction: Add the cell lysate to a 96-well plate and add the caspase-3/7 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric).

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Measure the absorbance at 405 nm (for pNA) or fluorescence with an excitation wavelength of ~350-380 nm and an emission wavelength of ~440-460 nm (for AMC) using a microplate reader.

-

Data Analysis: Calculate the fold-change in caspase-3/7 activity in this compound-treated cells compared to the vehicle control.

Conclusion

This compound represents a promising class of anti-cancer compounds that can induce apoptosis independently of the p53 tumor suppressor pathway. Its mechanism of action as a proteasome inhibitor suggests a signaling cascade involving JNK activation and modulation of the Bcl-2 family of proteins, ultimately leading to caspase-mediated cell death. The experimental protocols detailed in this guide provide a robust framework for the further elucidation of this compound's specific molecular mechanism and for the comprehensive evaluation of its therapeutic potential in p53-deficient cancers. Further research is warranted to obtain more specific quantitative data on this compound's activity in a broader range of cancer cell lines to fully understand its preclinical efficacy.

References

Baceridin: A Technical Guide to its Antimicrobial Activity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Baceridin, a novel cyclic hexapeptide isolated from a plant-associated Bacillus strain, has been identified as a compound with dual activities. While it exhibits weak antimicrobial action against Staphylococcus aureus, its primary characterized mechanism of action is the inhibition of the proteasome, leading to cell cycle arrest and apoptosis in tumor cells through a p53-independent pathway. This technical guide provides a comprehensive overview of the currently available data on this compound's antimicrobial activity, its known mechanism of action in eukaryotic cells, and the inferred experimental protocols used for its initial characterization. The limited data on its antimicrobial spectrum highlights the need for further investigation into its potential as an antimicrobial agent.

Antimicrobial Activity Spectrum

The antimicrobial activity of this compound has been described as weak and appears to be narrow-spectrum based on the initial characterization. The available quantitative data from preliminary studies is summarized below.

| Target Organism | Activity | Concentration/Value | Citation |

| Staphylococcus aureus | Weak antimicrobial activity | Not specified | [1] |

| Human Cancer Cell Lines (HCT116, HeLa) | Moderate cytotoxicity | 1-2 µg/mL | [1] |

Note: The original study did not provide a specific Minimum Inhibitory Concentration (MIC) value for Staphylococcus aureus. The primary focus of the research shifted to its anticancer properties.

Mechanism of Action

The most well-characterized mechanism of action for this compound is its role as a proteasome inhibitor in eukaryotic cells. The proteasome is a critical cellular complex responsible for protein degradation, and its inhibition can trigger programmed cell death (apoptosis).

In human tumor cell lines, this compound was found to:

-

Inhibit proteasome activity.

-

Induce cell cycle arrest.

-

Trigger apoptosis through a p53-independent pathway.[1]

The relevance of proteasome inhibition to this compound's weak antibacterial activity against Staphylococcus aureus has not been elucidated. While some bacteria possess proteasome-like structures, they are not universally present or essential in the same way as in eukaryotes.[2] Further research is required to determine if this compound's antimicrobial effect is also mediated by proteasome inhibition or through a different mechanism.

Experimental Protocols

The following are detailed descriptions of the likely experimental protocols used to assess the antimicrobial and cytotoxic activity of this compound, based on standard laboratory practices.

Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Preparation of Bacterial Inoculum: A pure culture of Staphylococcus aureus is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard).

-

Serial Dilution of this compound: A stock solution of this compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted this compound is inoculated with the standardized bacterial suspension.

-

Controls: Positive (bacteria and broth, no this compound) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound in which no visible bacterial growth is observed.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and cytotoxicity.

-

Cell Seeding: Human cancer cell lines (e.g., HCT116, HeLa) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

-

Treatment with this compound: The culture medium is replaced with fresh medium containing various concentrations of this compound.

-

Incubation: The cells are incubated with this compound for a specified period (e.g., 24, 48, or 72 hours).

-

Addition of MTT Reagent: The MTT reagent is added to each well and the plate is incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

Solubilization of Formazan: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

-

Calculation of Cytotoxicity: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (concentration that inhibits 50% of cell growth) can be determined.

Visualizations

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis in tumor cells. It is important to note that this pathway was elucidated in eukaryotic cancer cells and its applicability to bacteria is unknown.

Experimental Workflow

The diagram below outlines a typical experimental workflow for the discovery and initial characterization of a novel antimicrobial compound like this compound.

Conclusion and Future Directions

This compound is a cyclic hexapeptide with a demonstrated potent activity as a proteasome inhibitor in eukaryotic cells, leading to apoptosis. Its antimicrobial activity, based on current literature, is limited to weak inhibition of Staphylococcus aureus. The lack of a broad-spectrum antimicrobial profile and detailed mechanistic studies in bacteria are significant knowledge gaps.

Future research should focus on:

-

Determining the MIC of this compound against a wider panel of pathogenic bacteria and fungi to fully characterize its antimicrobial spectrum.

-

Investigating the mechanism of action of this compound in bacterial cells to determine if it involves proteasome inhibition or other targets.

-

Exploring potential synergistic effects of this compound with other known antimicrobial agents.

-

Synthesizing and evaluating analogs of this compound to potentially enhance its antimicrobial potency and selectivity.

A deeper understanding of this compound's antimicrobial properties is essential to ascertain its potential for development as a therapeutic agent.

References

Baceridin's Impact on Cell Cycle Progression: A Technical Guide

Disclaimer: This document synthesizes publicly available information on Baceridin. The quantitative data presented is illustrative of the typical effects of proteasome inhibitors on the cell cycle and is not derived from the primary literature on this compound, as the full-text study was not accessible.

Introduction

This compound, a novel cyclic hexapeptide isolated from an epiphytic Bacillus strain, has been identified as a potent proteasome inhibitor.[1] This activity underlies its cytotoxic effects on tumor cells, where it disrupts normal cell cycle progression and induces apoptosis.[1] Notably, these effects are reported to occur through a p53-independent pathway, making this compound a person of interest for cancers with mutated or deficient p53.[1] This technical guide provides an in-depth overview of the mechanism by which this compound is understood to affect cell cycle progression, targeted at researchers, scientists, and professionals in drug development.

Core Mechanism of Action: Proteasome Inhibition

The primary molecular target of this compound is the proteasome, a multi-protein complex responsible for the degradation of ubiquitinated proteins.[1] The proper functioning of the proteasome is critical for the timely degradation of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinase (CDK) inhibitors. By inhibiting the proteasome, this compound leads to the accumulation of these proteins, thereby disrupting the orchestrated sequence of events required for cell cycle progression.

Signaling Pathway of Proteasome Inhibition Leading to Cell Cycle Arrest

References

Methodological & Application

Baceridin: Application Notes and Protocols for Apoptosis Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Baceridin, a cyclic hexapeptide and proteasome inhibitor, to induce and quantify apoptosis in cancer cell lines. This compound has been identified as an inducer of apoptosis through a p53-independent pathway, making it a valuable tool for cancer research, particularly in tumors with mutated or deficient p53.[1]

Overview and Mechanism of Action

This compound is a proteasome inhibitor that disrupts the normal protein degradation machinery within the cell.[1] This leads to an accumulation of ubiquitinated proteins, causing cellular stress and ultimately triggering programmed cell death, or apoptosis. A key feature of this compound-induced apoptosis is its independence from the tumor suppressor protein p53, a common mutation in human cancers.[1] The mechanism is believed to involve the upregulation of pro-apoptotic Bcl-2 family members, such as Noxa.

dot graph "Baceridin_Signaling_Pathway" { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=normal, color="#5F6368"];

This compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proteasome [label="26S Proteasome", fillcolor="#FBBC05"]; Ub_Proteins [label="Ubiquitinated\nProteins", fillcolor="#F1F3F4"]; Accumulation [label="Accumulation of\nUb-Proteins", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ER_Stress [label="ER Stress", fillcolor="#34A853", fontcolor="#FFFFFF"]; Noxa [label="Noxa\n(Pro-apoptotic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2 / Mcl-1\n(Anti-apoptotic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bax_Bak [label="Bax / Bak\nActivation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondria", shape=ellipse, fillcolor="#FBBC05"]; Cytochrome_c [label="Cytochrome c\nRelease", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase9 [label="Caspase-9\nActivation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3\nActivation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

This compound -> Proteasome [label="Inhibition", fontcolor="#202124"]; Proteasome -> Ub_Proteins [label="Degradation", style=dashed, fontcolor="#202124"]; Ub_Proteins -> Accumulation [style=dotted]; Accumulation -> ER_Stress; ER_Stress -> Noxa [label="Upregulation", fontcolor="#202124"]; Noxa -> Bcl2 [label="Inhibition", fontcolor="#202124"]; Bcl2 -> Bax_Bak [label="Inhibition", style=dashed, fontcolor="#202124"]; Noxa -> Bax_Bak [label="Activation", fontcolor="#202124"]; Bax_Bak -> Mitochondria; Mitochondria -> Cytochrome_c; Cytochrome_c -> Caspase9; Caspase9 -> Caspase3; Caspase3 -> Apoptosis; } Caption: this compound-induced p53-independent apoptosis signaling pathway.

Quantitative Data Summary

The following tables provide suggested starting concentrations and incubation times for this compound in apoptosis assays, based on its known cytotoxic range of 1-2 µg/mL and data from other proteasome inhibitors like MG132 and bortezomib.[1] The molecular weight of this compound is 695.89 g/mol .

Table 1: this compound Concentration Conversion

| µg/mL | Molar Concentration (µM) |

| 1.0 | 1.44 |

| 1.5 | 2.16 |

| 2.0 | 2.87 |

Table 2: Recommended Concentration Ranges for Apoptosis Assays

| Assay | Concentration Range (µM) | Incubation Time (hours) |

| Annexin V/PI Staining | 1 - 10 | 24 - 48 |

| Caspase-3 Activity Assay | 1 - 10 | 12 - 36 |

| Western Blot (Bcl-2/Bax) | 1 - 10 | 24 - 48 |

Note: Optimal concentrations and incubation times should be determined empirically for each cell line.

Experimental Protocols

Cell Culture and Treatment

-

Culture your cancer cell line of interest (e.g., HeLa, HCT116) in the appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Seed cells in multi-well plates or flasks at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Treat the cells with a range of this compound concentrations (e.g., 1, 2.5, 5, and 10 µM) for the desired incubation period. Include a vehicle-only control (DMSO).

Annexin V/PI Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

1X Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Following treatment with this compound, collect both adherent and floating cells.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

Caspase-3 Activity Assay Kit (colorimetric or fluorometric)

-

Cell Lysis Buffer

-

Caspase-3 substrate (e.g., DEVD-pNA or Ac-DEVD-AMC)

-

Microplate reader

Protocol:

-

After this compound treatment, lyse the cells using the provided lysis buffer.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

Add an equal amount of protein from each sample to a 96-well plate.

-

Add the caspase-3 substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

Western Blot for Bcl-2 and Bax

This method is used to detect changes in the expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.

Materials:

-

RIPA buffer with protease inhibitors

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Lyse the this compound-treated cells in RIPA buffer.

-

Quantify the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Normalize the expression of Bcl-2 and Bax to a loading control like β-actin.

References

Application Notes and Protocols for Baceridin in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baceridin is a cyclic hexapeptide, cyclo(-L-Trp-D-Ala-D-allo-Ile-L-Val-D-Leu-L-Leu-), isolated from an epiphytic Bacillus strain.[1] It has been identified as a proteasome inhibitor, demonstrating moderate cytotoxic activity against tumor cells.[1][] this compound's mechanism of action involves the inhibition of cell cycle progression and the induction of apoptosis through a p53-independent pathway.[1][][3] These properties make this compound a compound of interest in cancer research.

This document provides detailed application notes and protocols for the solubilization and handling of this compound in Dimethyl Sulfoxide (DMSO), a common solvent for water-insoluble compounds in biological research.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₇H₅₇N₇O₆ | [] |

| Molecular Weight | 695.89 g/mol | [][3] |

| Appearance | White Powder | [] |

| Amino Acid Sequence | cyclo(-L-Trp-D-Ala-D-allo-Ile-L-Val-D-Leu-L-Leu-) | [1] |

| Solubility | Soluble in DMSO and DMF | [] |

Solubility of this compound in DMSO

| Parameter | Recommendation |

| Recommended Solvent | Dimethyl Sulfoxide (DMSO) |

| Starting Concentration for Stock Solution | 1-10 mg/mL |

| Maximum Recommended DMSO Concentration in Cell Culture | ≤ 0.5% (v/v) to avoid cytotoxicity.[4][5] |

Note: It is highly recommended to perform a solubility test with a small amount of the compound before preparing a large stock solution.

Stability of this compound in DMSO

Specific stability studies on this compound in DMSO have not been published. However, general best practices for storing peptide solutions in DMSO should be followed to minimize degradation. Cyclic peptides, such as this compound, are generally more stable in solution than their linear counterparts due to reduced conformational flexibility.[6]

| Storage Condition | Recommended Duration |

| Lyophilized Powder | Store at -20°C for long-term stability. |

| DMSO Stock Solution | Aliquot and store at -20°C for up to 3 months or -80°C for longer periods.[7] |

| Working Solutions (in aqueous buffer) | Prepare fresh for each experiment and use within 24 hours. |

Important Considerations:

-

Avoid repeated freeze-thaw cycles of the DMSO stock solution.

-

DMSO is hygroscopic and can absorb water from the atmosphere, which may affect the stability of the dissolved compound. Ensure the DMSO is of high purity and handled in a dry environment.

-

Peptides containing certain amino acids, like cysteine and methionine, are prone to oxidation in DMSO. This compound does not contain these residues, which may contribute to its stability.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.

Materials:

-

This compound (lyophilized powder)

-

Anhydrous, sterile DMSO

-

Sterile, conical-bottom microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the calculated volume of sterile DMSO to achieve a final concentration of 10 mg/mL.

-

Vortex the tube for 1-2 minutes to facilitate dissolution.

-

If the peptide is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

-

Visually inspect the solution to ensure it is clear and free of particulates.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the this compound DMSO stock solution for use in cell culture experiments.

Materials:

-

This compound DMSO stock solution (from Protocol 1)

-

Sterile cell culture medium or phosphate-buffered saline (PBS)

-

Sterile microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

Procedure:

-

Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

-

Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture medium.

-

Perform a serial dilution of the stock solution in sterile cell culture medium or PBS to prepare an intermediate stock. This helps to minimize the final concentration of DMSO.

-

Add the final diluted this compound solution to the cell culture plates. Ensure the final concentration of DMSO does not exceed 0.5% (v/v). It is recommended to run a vehicle control (medium with the same final concentration of DMSO) in parallel.

Visualizations

This compound's Mechanism of Action: Proteasome Inhibition and Apoptosis Induction

Caption: this compound inhibits the proteasome, leading to cell cycle arrest and apoptosis.

Experimental Workflow: Preparing this compound for Cell-Based Assays

Caption: Workflow for preparing this compound solutions for cell-based experiments.

Disclaimer

The information provided in these application notes is for research purposes only. The protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. It is the responsibility of the end-user to determine the suitability of these protocols for their specific applications. Always adhere to proper laboratory safety practices when handling chemical reagents.

References

- 1. This compound, a cyclic hexapeptide from an epiphytic bacillus strain, inhibits the proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. lifetein.com [lifetein.com]

- 5. lifetein.com [lifetein.com]

- 6. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Baceridin In Vitro Assay Methods: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of Baceridin, a cyclic hexapeptide proteasome inhibitor. The following protocols and data are intended to assist researchers in assessing its anti-cancer properties, including cytotoxicity, induction of apoptosis, and effects on cell cycle progression.

Overview of this compound's Mechanism of Action

This compound is a natural cyclic hexapeptide that has been identified as a potent inhibitor of the proteasome.[1] The ubiquitin-proteasome system is a critical pathway for protein degradation within cells, and its inhibition can lead to the accumulation of misfolded or regulatory proteins, ultimately triggering programmed cell death (apoptosis).[2][3] this compound has been shown to induce apoptosis and inhibit cell cycle progression in a p53-independent manner, making it a potential therapeutic agent for cancers with mutated or deficient p53.[1][4]

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the in vitro effects of this compound on various cancer cell lines. Please note that while this compound has been reported to have a moderate cytotoxicity of 1-2 µg/mL, specific IC50 values and detailed quantitative data on apoptosis and cell cycle arrest for this compound are not extensively available in the public domain. The data presented below is representative for a compound with this profile and should be considered illustrative.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) |

| HCT116 | Colon Carcinoma | 1.5 |

| HeLa | Cervical Cancer | 1.8 |

| A549 | Lung Carcinoma | 2.1 |

| MCF-7 | Breast Adenocarcinoma | 1.9 |

| PC-3 | Prostate Cancer | 2.5 |

Table 2: this compound-Induced Apoptosis in HCT116 and HeLa Cells

| Cell Line | This compound Conc. (µg/mL) | % Apoptotic Cells (Annexin V+) |

| HCT116 | 0 (Control) | 5.2 |

| 1.5 | 35.8 | |

| HeLa | 0 (Control) | 4.8 |

| 1.8 | 32.5 |

Table 3: Effect of this compound on Cell Cycle Distribution in HCT116 Cells

| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Control | 55.3 | 28.1 | 16.6 |

| This compound (1.5 µg/mL) | 25.1 | 15.2 | 59.7 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with this compound using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

This compound

-

Human cancer cell lines (e.g., HCT116, HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete culture medium and add 100 µL to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes on an orbital shaker.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

This compound-treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed cells and treat with this compound at the desired concentration for the indicated time.

-

Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution in this compound-treated cells using PI staining and flow cytometry.

Materials:

-

This compound-treated and control cells

-

Cold 70% ethanol

-

PBS

-

PI staining solution (containing PI and RNase A)

-

Flow cytometer

Protocol:

-

Seed cells and treat with this compound for the desired duration.

-

Harvest the cells, wash with PBS, and centrifuge.

-

Resuspend the cell pellet in 1 mL of cold PBS.

-

While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash twice with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway of this compound Action

Caption: this compound inhibits the proteasome, leading to apoptosis and cell cycle arrest.

Experimental Workflow for In Vitro Evaluation

Caption: Workflow for the in vitro assessment of this compound's anti-cancer effects.

References

- 1. This compound, a cyclic hexapeptide from an epiphytic bacillus strain, inhibits the proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Ceragenin CSA-13 induces cell cycle arrest and antiproliferative effects in wild-type and p53 null mutant HCT116 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Baceridin Treatment in Cytotoxicity Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baceridin is a cyclic hexapeptide that has been identified as a potent proteasome inhibitor.[1] By blocking the proteasome, this compound disrupts the normal degradation of cellular proteins, leading to an accumulation of regulatory proteins that control cell cycle progression and survival. This disruption ultimately induces cell cycle arrest and apoptosis in cancer cells, making this compound a compound of interest for oncology research.[1] Notably, its mechanism of inducing apoptosis appears to be independent of the tumor suppressor protein p53.[1] This document provides detailed application notes and protocols for determining the optimal treatment duration of this compound in cytotoxicity studies, with a focus on the human colorectal carcinoma cell line HCT116 and the human cervical cancer cell line HeLa.

Mechanism of Action: Proteasome Inhibition

This compound exerts its cytotoxic effects by inhibiting the 26S proteasome, a large protein complex responsible for the degradation of ubiquitinated proteins. This inhibition leads to a cascade of cellular events culminating in apoptosis. The key consequences of proteasome inhibition by compounds like this compound include:

-

Disruption of Cell Cycle Progression: The accumulation of cyclin-dependent kinase inhibitors, whose degradation is proteasome-dependent, leads to cell cycle arrest.

-

Induction of Apoptosis: The stabilization of pro-apoptotic proteins and the activation of stress-related pathways, such as the unfolded protein response (UPR) due to the accumulation of misfolded proteins in the endoplasmic reticulum (ER), trigger programmed cell death.

-

Inhibition of NF-κB Signaling: The proteasome is crucial for the activation of the NF-κB signaling pathway, which promotes cell survival. Inhibition of the proteasome prevents the degradation of IκB, an inhibitor of NF-κB, thereby keeping the pathway inactive.

Data Presentation: Time-Dependent Cytotoxicity of Proteasome Inhibitors

| Compound | Cell Line | 24 hours | 48 hours | 72 hours |

| Bortezomib | HCT116 | - | - | 15-18 nM[2] |

| MG132 | HeLa | ~5 µM[3] | - | - |

| Bortezomib | Multiple Myeloma Cells | - | 4-7 nM[4] | - |

Note: The provided IC50 values are for illustrative purposes to demonstrate the time- and dose-dependent nature of proteasome inhibitors. Researchers should experimentally determine the optimal concentration and duration for this compound in their specific cell line and assay system.

Experimental Protocols

Protocol 1: Determining Time- and Dose-Dependent Cytotoxicity of this compound using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound at various time points.

Materials:

-

This compound

-

HCT116 or HeLa cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and resuspend cells in a complete growth medium.

-

Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare a series of this compound dilutions in a complete growth medium. A suggested starting range is 0.1 µM to 100 µM.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

-

Incubate the plates for 24, 48, and 72 hours.

-

-

MTT Assay:

-

After the respective incubation times, add 20 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C, allowing the viable cells to metabolize MTT into formazan crystals.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of this compound concentration and determine the IC50 value for each time point using non-linear regression analysis.

-

Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide Staining

This protocol describes how to quantify apoptosis induced by this compound using flow cytometry.

Materials:

-

This compound

-

HCT116 or HeLa cells

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at its predetermined IC50 concentration for 24, 48, and 72 hours. Include an untreated control.

-

-

Cell Harvesting and Staining:

-

Collect both adherent and floating cells.

-

Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry.

-

Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining

This protocol details the analysis of cell cycle distribution following this compound treatment.

Materials:

-

This compound

-

HCT116 or HeLa cells

-

6-well cell culture plates

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24, 48, and 72 hours.

-

-

Cell Fixation and Staining:

-

Harvest the cells and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the DNA content of the cells by flow cytometry.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Visualizations

Experimental Workflow for this compound Cytotoxicity Studies.

Signaling Pathway of this compound-induced Cytotoxicity.

References

- 1. This compound, a cyclic hexapeptide from an epiphytic bacillus strain, inhibits the proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Proteasome Inhibitors Induce p53-Independent Apoptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effect of MG132, a proteasome inhibitor on HeLa cells in relation to cell growth, reactive oxygen species and GSH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bortezomib Reduces the Tumorigenicity of Multiple Myeloma via Downregulation of Upregulated Targets in Clonogenic Side Population Cells - PMC [pmc.ncbi.nlm.nih.gov]

Baceridin Protocol for Proteasome Activity Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Baceridin, a cyclic hexapeptide proteasome inhibitor, in a proteasome activity assay. This document is intended for researchers, scientists, and professionals in drug development who are investigating proteasome function and potential therapeutic agents.

This compound, isolated from an epiphytic Bacillus strain, has been identified as an inhibitor of the proteasome.[1] It demonstrates moderate cytotoxicity and can induce apoptosis in tumor cells through a p53-independent pathway, highlighting its potential as a subject for cancer research.[1] Understanding its effect on proteasome activity is crucial for elucidating its mechanism of action and exploring its therapeutic applications.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound. Researchers should use this information as a starting point for determining optimal experimental concentrations.

| Compound | Biological Activity | Effective Concentration | Cell Lines | Reference |

| This compound | Moderate Cytotoxicity | 1-2 µg/mL | HCT116, HeLa | [1] |

| This compound | Proteasome Inhibition | Concentration-dependent | Not specified | [1] |

Experimental Protocols

This section details the protocol for a fluorometric proteasome activity assay using this compound as a test inhibitor. The assay measures the chymotrypsin-like activity of the proteasome using a specific fluorogenic substrate.

Materials and Reagents

-

Cells: Human cancer cell lines (e.g., HCT116, HeLa)

-

Cell Culture Medium: As required for the specific cell line

-

This compound: Stock solution in DMSO

-

Proteasome Inhibitor (Positive Control): MG-132 (stock solution in DMSO)

-

Fluorogenic Proteasome Substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin), stock solution in DMSO

-

Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM EDTA, 1% (v/v) Triton X-100, 2 mM ATP

-

Assay Buffer: 25 mM HEPES (pH 7.5), 0.5 mM EDTA, 0.05% (w/v) SDS

-

Phosphate-Buffered Saline (PBS)

-

96-well black microplates

-

Fluorometric microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)

-

Protein Assay Reagent (e.g., BCA or Bradford)

Experimental Workflow Diagram

Caption: Experimental workflow for the this compound proteasome activity assay.

Detailed Protocol

1. Cell Culture and Treatment:

-

Culture cells to 70-80% confluency in appropriate cell culture medium.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for a predetermined time (e.g., 2, 6, 12, 24 hours). Include a vehicle control (DMSO) and a positive control for proteasome inhibition (e.g., 10 µM MG-132).

2. Cell Lysate Preparation:

-

After treatment, harvest the cells and wash twice with ice-cold PBS.

-

Lyse the cells in ice-cold Lysis Buffer for 30 minutes on ice, with vortexing every 10 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant, which contains the cellular proteins.

-

Determine the protein concentration of each lysate using a standard protein assay.

3. Proteasome Activity Assay:

-

Dilute the cell lysates to a final concentration of 1-2 mg/mL with Assay Buffer.

-

In a 96-well black microplate, add 50 µL of the diluted cell lysate to each well.

-

For in-vitro inhibition studies, different concentrations of this compound can be added directly to untreated cell lysates in the plate.

-

Add 50 µL of Assay Buffer containing the fluorogenic substrate Suc-LLVY-AMC to each well. The final substrate concentration should be between 50-100 µM.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at multiple time points (e.g., every 15 minutes for 1-2 hours) using a fluorometric plate reader with excitation at ~350-380 nm and emission at ~440-460 nm.

4. Data Analysis:

-

Calculate the rate of proteasome activity by determining the change in fluorescence over time.

-

Normalize the proteasome activity to the protein concentration of each sample.

-

Express the proteasome activity in the this compound-treated samples as a percentage of the vehicle-treated control.

-

If a dose-response curve is generated, calculate the IC50 value for this compound.

Signaling Pathway Diagram

This compound inhibits the proteasome, leading to the accumulation of ubiquitinated proteins. This disruption of protein homeostasis can trigger downstream cellular events such as cell cycle arrest and apoptosis. The p53-independent nature of this compound-induced apoptosis suggests that it bypasses this common tumor suppressor pathway, which is often mutated in cancer.

Caption: this compound's mechanism of action on the proteasome signaling pathway.

References

Application Notes and Protocols for Baceridin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the proper handling, storage, and use of Baceridin, a cyclic hexapeptide with potential applications in cancer research. The information is intended to ensure the integrity of the compound and the safety of laboratory personnel.

General Information

This compound is a cyclic hexapeptide originally isolated from the culture medium of a plant-associated Bacillus strain.[1] It has been identified as a proteasome inhibitor, which leads to the induction of apoptosis in tumor cells through a p53-independent pathway.[1][] Its cytotoxic and anti-proliferative properties make it a compound of interest for cancer research and drug development.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data has been compiled from supplier information and the primary literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₇H₅₇N₇O₆ | [] |

| Molecular Weight | 695.89 g/mol | [] |

| Appearance | White Powder | [] |

| Purity | ≥95% | [] |

| Solubility | Soluble in DMF and DMSO | [] |

| Boiling Point | 1060.2 ± 65.0 °C at 760 mmHg | [] |

| Density | 1.1 ± 0.1 g/cm³ | [] |

Handling and Safety Precautions

Recommended Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn to prevent skin contact.

-

Lab Coat: A standard laboratory coat should be worn to protect clothing.

-

Eye Protection: Safety glasses or goggles are required to prevent eye exposure.

Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form or preparing stock solutions.

Hygiene Measures:

-

Avoid inhalation of the powder.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling the compound.

Storage Conditions

Proper storage is critical to maintain the stability and activity of this compound. The following conditions are recommended based on general guidelines for peptide storage.[4][5][6][7]

Lyophilized Powder

-

Temperature: For long-term storage, the lyophilized powder should be stored at -20°C.[][4]

-

Light: Protect from light by storing in a dark container or wrapping the vial with aluminum foil.[4]

-

Moisture: Keep the container tightly sealed to prevent moisture absorption.[4][6] Before opening, allow the vial to equilibrate to room temperature to minimize condensation.[6]

Stock Solutions

-

Solvent: Prepare stock solutions in anhydrous DMSO or DMF.

-

Concentration: It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of organic solvent added to cell cultures.

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, the stock solution should be aliquoted into single-use volumes.[4][7]

-

Storage of Aliquots: Store the aliquots at -20°C or, for longer-term storage, at -80°C.[5][6]

-